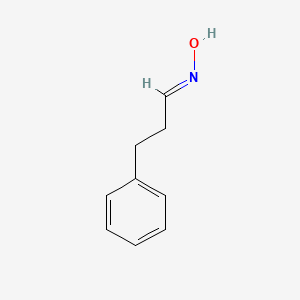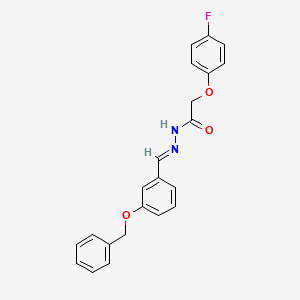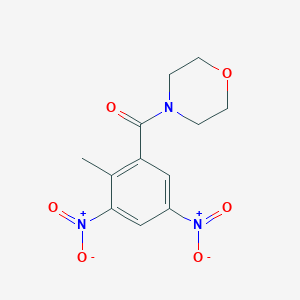
3-Phenylpropionaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropionaldoxime is an organic compound with the molecular formula C9H11NO It is a derivative of 3-phenylpropionaldehyde, where the aldehyde group is converted to an oxime group
准备方法
Synthetic Routes and Reaction Conditions
3-Phenylpropionaldoxime can be synthesized through the reaction of 3-phenylpropionaldehyde with hydroxylamine. The reaction typically occurs in a biphasic system of butyl acetate and water, where the aldehyde reacts with hydroxylamine to form the oxime . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of biocatalysts, such as phenylacetaldoxime dehydratase from Bacillus species, has been explored to enhance the efficiency and yield of the reaction . This enzymatic method offers a sustainable and environmentally friendly approach to producing the compound.
化学反应分析
Types of Reactions
3-Phenylpropionaldoxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products
Oxidation: Phenylpropionitrile.
Reduction: 3-Phenylpropylamine.
Substitution: Various substituted oximes and derivatives.
科学研究应用
3-Phenylpropionaldoxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of nitriles and amines.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals through biocatalytic processes.
作用机制
The mechanism of action of 3-Phenylpropionaldoxime involves its conversion to other bioactive compounds through enzymatic reactions. For example, phenylacetaldoxime dehydratase catalyzes the dehydration of the oxime group to form nitriles . These nitriles can then participate in further biochemical pathways, leading to the formation of various bioactive molecules.
相似化合物的比较
Similar Compounds
- Phenylacetaldoxime
- 4-Phenylbutyraldoxime
- 2-Phenylpropionaldoxime
Comparison
3-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Unlike phenylacetaldoxime, which has a simpler structure, this compound has an additional carbon in the chain, which influences its reactivity and applications. Compared to 4-Phenylbutyraldoxime, this compound has a shorter carbon chain, affecting its physical and chemical properties. 2-Phenylpropionaldoxime, on the other hand, has a different substitution pattern, leading to variations in its reactivity and biological activity .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(NE)-N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+ |
InChI 键 |
WSTRHGOVAOUOJW-CSKARUKUSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC/C=N/O |
规范 SMILES |
C1=CC=C(C=C1)CCC=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)

